methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

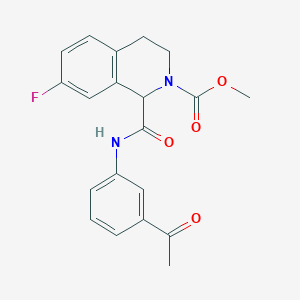

Methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound featuring a 3,4-dihydroisoquinoline core. Key structural elements include:

- Methyl carboxylate group: A hydrolytically labile ester moiety that may serve as a prodrug strategy or modulate solubility.

- 3-Acetylphenyl carbamoyl side chain: The acetyl group on the phenyl ring could affect hydrogen-bonding capacity and lipophilicity.

Properties

IUPAC Name |

methyl 1-[(3-acetylphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWGTKYSUFFMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 348.35 g/mol

The presence of a fluorine atom and the isoquinoline framework contributes to its unique biological properties.

Research indicates that compounds similar to this compound may act as D1 receptor positive allosteric modulators . These receptors are implicated in various neurological functions including motor control, reward mechanisms, and cognitive processes .

Key Mechanisms Include:

- Dopaminergic Modulation : Enhances dopamine receptor activity, potentially beneficial in treating disorders like Parkinson's disease.

- Neuroprotective Effects : May exhibit protective effects on neuronal cells, reducing oxidative stress and apoptosis.

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Neuroprotection

- Objective : To assess neuroprotective effects in a rodent model of Alzheimer's disease.

- Results : Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.

- : Suggests potential for use in Alzheimer’s therapy.

-

Case Study 2: Anticancer Activity

- Objective : Evaluate cytotoxic effects on human breast cancer cells.

- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant efficacy.

- : Promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Electron Effects: The 7-fluoro group in the target compound contrasts with 6,7-dimethoxy substituents in analogs like 6d. The 3-acetylphenyl carbamoyl group introduces a ketone, which could engage in hydrogen bonding or participate in metabolic oxidation, unlike the simpler phenyl or hydroxyphenyl groups in analogs .

Ester Group Variations :

- The methyl carboxylate in the target compound is less bulky than the tert-butyl ester in the analog from , suggesting faster hydrolysis and lower plasma stability .

- Ethyl esters (e.g., 6d ) balance lipophilicity and hydrolysis rates, often serving as intermediates in prodrug design .

Carbamoyl vs. Carboxamide :

- The carbamoyl linkage in the target compound differs from carboxamide groups (e.g., 6f ). Carbamoyls are less polar but may exhibit different metabolic pathways, such as resistance to amidase cleavage .

Safety and Handling: Analogs like the tert-butyl 7-fluoro derivative () are classified under GHS for acute toxicity and skin irritation, highlighting the need for careful handling of fluoro-substituted isoquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.